molecular formula C14H11BrN2O2 B2400932 4-bromo-N-(4-carbamoylphenyl)benzamide CAS No. 331240-83-6

4-bromo-N-(4-carbamoylphenyl)benzamide

Cat. No.: B2400932
CAS No.: 331240-83-6
M. Wt: 319.158
InChI Key: OXGZOUYLAIJZPM-UHFFFAOYSA-N
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Description

4-bromo-N-(4-carbamoylphenyl)benzamide (CAS 331240-83-6) is a synthetic organic compound belonging to the class of N-phenylbenzamides. With a molecular formula of C₁₄H₁₁BrN₂O₂ and a molecular weight of 319.16 g/mol, this compound features a benzamide scaffold, which is recognized as a privileged structure in medicinal chemistry due to its versatile biological activity and ability to be fine-tuned for specific targets . The benzamide core is significant for its unique combination of stability and hydrogen-bonding capability, allowing for strong interactions with biological targets like enzymes and receptors . This scaffold is found in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Recent research on structurally analogous compounds, such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, has identified them as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology for diseases like non-small cell lung cancer (NSCLC) . This suggests potential application in the development of targeted kinase inhibitors. Furthermore, substituted benzamides and salicylanilide derivatives are extensively investigated for their anti-protozoal activity against pathogens like Plasmodium falciparum (malaria) and Leishmania donovani , as well as for their antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of both the amide and the carbamoyl group in its structure facilitates extensive hydrogen bonding, which is critical for its molecular recognition and supramolecular assembly in the solid state . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZOUYLAIJZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of 4 Bromo N 4 Carbamoylphenyl Benzamide

4-bromo-N-(4-carbamoylphenyl)benzamide is a synthetic organic compound that belongs to the N-phenylbenzamide class. Its structure features a 4-bromobenzoyl group connected via an amide linkage to a 4-aminobenzamide (B1265587) moiety. This specific arrangement of aromatic rings and functional groups makes it a subject of interest in medicinal chemistry and materials science.

Chemical Identity and Properties
PropertyValue
IUPAC NameThis compound
CAS Number331240-83-6
Molecular FormulaC₁₄H₁₁BrN₂O₂ ontosight.ai
Molecular Weight319.16 g/mol
Canonical SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)Br

Molecular Architecture and Conformational Dynamics of Substituted Benzamides

Crystallographic Analysis of 4-bromo-N-(4-carbamoylphenyl)benzamide and Related Structures

In many benzamide (B126) derivatives, the molecule is observed to be non-planar, with the planes of the aromatic rings twisted relative to each other and to the central amide group. This twisting is a result of balancing electronic effects, such as conjugation, with steric hindrance between substituents.

Below is a table of crystallographic data for some related benzamide structures, illustrating the common crystal systems and unit cell parameters.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
4-bromo-N-(2-hydroxyphenyl)benzamide nih.govMonoclinicP2₁/c23.42585.64739.246493.008
4-bromo-N-phenylbenzamide nih.govTriclinicP-15.35527.633413.9956100.585
4-bromo-N-(2-nitrophenyl)benzamide researchgate.netTriclinicP-13.833812.678424.91888.386

Note: The unit cell parameters for 4-bromo-N-phenylbenzamide and 4-bromo-N-(2-nitrophenyl)benzamide also include α and γ angles, which are characteristic of the triclinic system.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. For substituted benzamides, hydrogen bonding is a dominant interaction that directs the supramolecular assembly. nih.gov The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust hydrogen-bonding networks.

In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by both O-H···O and N-H···O hydrogen bonds, forming chains. nih.gov These chains are further interconnected by weaker C-H···O interactions to build up a more complex three-dimensional architecture. nih.gov Similarly, in 4-bromo-N-phenylbenzamide, molecules are linked into chains by N-H···O hydrogen bonds. nih.gov

These hydrogen-bonding motifs are a recurring theme in the crystal structures of benzamides and related molecules. The specific patterns of hydrogen bonds, such as chains, sheets, or more intricate networks, depend on the number and location of hydrogen bond donors and acceptors in the molecule. For this compound, with its additional carbamoyl (B1232498) group (-CONH2), one would expect an even more extensive and complex hydrogen-bonding network, involving both the amide and the carbamoyl groups in multiple donor and acceptor roles.

Solution-State Conformational Analysis by Spectroscopic Methods

In solution, molecules are not fixed in a single conformation as they are in a crystal lattice but can exhibit a range of conformations due to rotation around single bonds. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying the conformational dynamics of molecules in solution.

For N-aryl benzamides, a key conformational feature is the restricted rotation around the C(O)-N amide bond. This restricted rotation is due to the partial double bond character of the C-N bond, a consequence of resonance between the nitrogen lone pair and the carbonyl group. This can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were fast on the NMR timescale. For example, the two amide protons in some ortho-(4-tolylsulfonamido)benzamides are non-equivalent due to hindered rotation of the C(O)–NH2 single bond, resulting in two separate resonances in their ¹H-NMR spectra. nih.gov

While specific NMR data for this compound is not detailed in the surveyed literature, typical ¹H-NMR spectra of related compounds like 4-bromobenzamide (B181206) show characteristic signals for the aromatic protons. chemicalbook.com The chemical shifts of the amide N-H protons are particularly sensitive to their environment and can provide clues about hydrogen bonding and conformation.

The conformation of substituted benzamides in solution is also influenced by the solvent. Polar solvents can interact with the molecule through hydrogen bonding, potentially altering the conformational equilibrium compared to the gas phase or a non-polar solvent.

Intramolecular Interactions and Their Influence on Conformation (e.g., Halogen Bonding, Hydrogen Bonding)

In addition to the intermolecular forces that dictate crystal packing, intramolecular interactions play a significant role in determining the preferred conformation of a single molecule.

Intramolecular Hydrogen Bonding: In certain substituted benzamides, intramolecular hydrogen bonds can form, where a hydrogen atom is attracted to an acceptor atom within the same molecule. This is particularly common when substituents that can act as hydrogen bond donors or acceptors are present in positions that allow for the formation of a stable ring-like structure. For example, in 4-bromo-N-(2-nitrophenyl)benzamide, an intramolecular N-H···O hydrogen bond is observed between the amide proton and an oxygen atom of the ortho-nitro group. researchgate.net This interaction helps to stabilize a more planar conformation of that part of the molecule.

Halogen Bonding: The bromine atom in this compound can also participate in a type of non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic region on another atom, which can be in the same or a different molecule. wikipedia.org The strength of halogen bonds is influenced by the polarizability of the halogen atom, with the trend being I > Br > Cl > F. In the solid state, halogen bonds can be a significant force in directing crystal packing. nih.gov For instance, Br···Br interactions have been observed in the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide. researchgate.net While less common, intramolecular halogen bonds can also influence molecular conformation, though they are generally weaker than intramolecular hydrogen bonds. The interplay of these various weak interactions—hydrogen bonds, halogen bonds, and van der Waals forces—ultimately determines the most stable three-dimensional structure of the molecule.

Computational Chemistry and in Silico Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of benzamide (B126) derivatives. These calculations provide a fundamental understanding of the molecule's geometry, electronic distribution, and stability.

For compounds structurally similar to 4-bromo-N-(4-carbamoylphenyl)benzamide, DFT calculations at the B3LYP/6-311G(d) level of theory have been used to predict molecular geometries that align well with experimental data from X-ray crystallography. Key findings from such analyses reveal that the electron density is higher around the electronegative carbonyl oxygens and the bromine atom. These calculations also help in determining crucial geometric parameters. researchgate.net For instance, the dihedral angles between the aromatic rings are often calculated to be around 10–15°, indicating a non-planar conformation influenced by steric and electronic factors.

Further DFT studies on related benzamide scaffolds are used to compute optimized geometries, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of inhibition or activation.

Docking simulations for benzamide derivatives have been successfully used to predict their binding affinities and binding poses within the active sites of various protein targets, such as kinases and enzymes. nih.govnih.gov For example, in a study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as fibroblast growth factor receptor-1 (FGFR1) inhibitors, docking experiments were essential in visualizing how the compounds fit into the receptor's binding pocket. nih.gov Similarly, a virtual screening study of benzamide derivatives as glucokinase activators identified a hit compound with strong predicted binding scores (SP: -11.17 kcal/mol and XP: -8.43 kcal/mol). nih.gov These scores provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates.

A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the protein-ligand complex. These interactions are critical for the ligand's affinity and selectivity.

Hydrogen Bonds: These are consistently identified as key interactions for benzamide derivatives. For instance, a promising FGFR1 inhibitor derivative was shown to form six hydrogen bonds within the active site. nih.gov

Hydrophobic Contacts: The aromatic rings of the benzamide scaffold frequently engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein, such as tyrosine. nih.gov A docked benzamide derivative showed π-π stacking interactions with a TYR214 residue in the glucokinase active site. nih.gov

Halogen Bonds: The bromine atom on the benzamide scaffold can participate in halogen bonding, an often-overlooked but significant non-covalent interaction that can enhance binding affinity.

Table 2: Example of Predicted Interactions for Benzamide Derivatives from Docking Studies

Target Protein Derivative Scaffold Predicted Binding Affinity Key Interacting Residues & Interaction Type
FGFR1 4-bromo-N-(3,5-dimethoxyphenyl)benzamide nih.gov Not specified Formation of six hydrogen bonds. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Target Binding

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time under physiological conditions. nih.gov MD simulations have been applied to benzamide derivatives to evaluate the stability of the docked conformation. nih.gov A 100-nanosecond simulation of a complex involving a quinoline-based iminothiazoline benzamide derivative was used to analyze its behavior. nih.gov Key parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to understand the conformational stability of the ligand in the binding pocket and the flexibility of the protein residues. nih.gov Stable RMSD values over the simulation time suggest a stable binding mode. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.

The benzamide scaffold has been utilized in pharmacophore-based virtual screening to discover new bioactive molecules. jst.go.jpnih.gov In one such strategy to find novel Hepatitis B Virus (HBV) capsid assembly modulators, a common pharmacophore model was generated from known active sulfamoyl benzamide (SBA) derivatives. jst.go.jpnih.gov This model featured key elements including an aromatic ring, four hydrogen bond acceptors, one hydrogen bond donor, and a hydrophobic group. jst.go.jp This pharmacophore was then used to screen a compound library, successfully identifying new hits with a benzamide scaffold that exhibited anti-HBV activity. jst.go.jpnih.gov Similarly, a pharmacophore model developed from a dataset of 43 benzamide derivatives was used for 3D-QSAR and virtual screening studies to identify potent glucokinase activators. nih.gov

De Novo Design Approaches Utilizing the Benzamide Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific protein's binding site. nih.gov The benzamide scaffold serves as an excellent starting point or building block in such design strategies due to its synthetic accessibility and proven role in bioactive compounds. acs.org

Computational Prediction of Biological Targets for this compound Remains an Area for Future Investigation

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific in silico modeling studies focused on predicting the potential biological targets of the compound this compound. While computational chemistry and molecular modeling are powerful tools for identifying protein-ligand interactions and predicting therapeutic targets, it appears that this particular compound has not yet been the subject of such detailed virtual screening or molecular docking studies.

Research into related benzamide derivatives has shown engagement with a variety of biological targets, underscoring the potential of this chemical class in drug discovery. For instance, various substituted benzamides have been computationally modeled to predict their interactions with targets such as enzymes and receptors involved in cancer and inflammatory diseases. These in silico approaches typically involve docking the small molecule into the binding sites of known proteins to calculate binding affinities and analyze potential intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

However, for this compound specifically, no publicly available research data from computational studies could be retrieved. Therefore, a data table detailing predicted biological targets, binding affinities, and key molecular interactions cannot be generated at this time. The prediction of its biological targets through computational methods represents an open avenue for future research, which could elucidate its mechanism of action and guide further experimental studies.

Investigation of Biological Mechanisms of Action

Enzyme Inhibition Studies of 4-bromo-N-(4-carbamoylphenyl)benzamide and Analogues

The benzamide (B126) scaffold is a recurring motif in a multitude of enzyme inhibitors, suggesting that this compound may also exhibit such properties. Investigations into its effects and those of its analogues on various enzyme systems have revealed significant inhibitory activities.

Acetylcholinesterase (AChE) Inhibition Kinetics and Mechanisms

While direct kinetic studies on this compound's interaction with acetylcholinesterase (AChE) are not extensively documented in publicly available literature, the activity of analogous benzamide derivatives provides valuable insights into potential mechanisms. AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key strategy in the management of Alzheimer's disease.

Research into novel benzamide derivatives has identified potent AChE inhibitors. For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives has been synthesized and evaluated for their anti-AChE activity. Within this series, the compound possessing a fluorine atom at the ortho position of the benzamide ring emerged as a particularly potent inhibitor, with an IC50 value of 13 ± 2.1 nM, demonstrating significantly greater activity than the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). mui.ac.ir Molecular docking studies of this analogue suggest that the carbonyl group of the benzamide moiety forms a crucial hydrogen bond with the tyrosine 121 residue within the active site of AChE. mui.ac.ir

Further studies on picolinamide (B142947) and benzamide derivatives have also revealed promising AChE inhibitory activity. One such derivative, compound 7a in the study, demonstrated the most potent AChE inhibition with an IC50 of 2.49 ± 0.19 μM. nih.gov Kinetic analysis of this compound indicated a mixed-type inhibition mechanism, suggesting that it can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.govresearchgate.net This dual binding is a desirable characteristic for potential Alzheimer's disease therapeutics, as the peripheral anionic site is also implicated in the aggregation of amyloid-beta plaques.

These findings suggest that this compound, by virtue of its core benzamide structure, may act as an AChE inhibitor. The specific kinetics and mechanism would likely be influenced by the bromo and carbamoylphenyl substituents, which would affect its binding affinity and interaction with the enzyme's active and peripheral sites.

CompoundTarget EnzymeIC50 ValueInhibition Type
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (with ortho-fluoro substitution)Acetylcholinesterase (AChE)13 ± 2.1 nMNot specified
Picolinamide derivative (7a)Acetylcholinesterase (AChE)2.49 ± 0.19 μMMixed-type

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy.

The benzamide moiety is a key structural feature in a class of HDAC inhibitors. Studies on novel benzamide derivatives have demonstrated their ability to inhibit HDAC activity, with IC50 values typically in the range of 2 to 50 μM. nih.govacs.orgacs.org The structure-activity relationship of these compounds indicates that a substituent, such as an amino or hydroxy group, at the 2'-position of the benzanilide (B160483) moiety is essential for inhibitory activity. acs.orgacs.org

One notable benzamide-based HDAC inhibitor, MS-275, has shown an IC50 value of 4.8 μM against a partially purified histone deacetylase enzyme preparation. acs.org The benzamide group in these inhibitors is thought to chelate the zinc ion present in the active site of HDAC enzymes, a critical interaction for their inhibitory function. researchgate.net The design of novel benzamide-based structures has focused on modifying the length of the molecule and varying the substitutions on the terminal benzene (B151609) rings to optimize HDAC inhibitory potency. nih.gov These modifications influence the interaction with amino acid residues in the active site cavity of HDACs. researchgate.net

Given that this compound possesses the core benzamide structure, it is plausible that it could modulate HDAC activity. The specific potency and isoform selectivity would be determined by the electronic and steric properties of the 4-bromo and 4-carbamoylphenyl groups and how they position the benzamide core within the HDAC active site.

Compound Class/ExampleTarget EnzymeIC50 Range/Value
Novel Benzamide DerivativesHistone Deacetylase (HDAC)2-50 μM
MS-275Histone Deacetylase (HDAC)4.8 μM

Other Enzyme Systems Affected by Benzamide Derivatives

The biological activity of benzamide derivatives extends beyond AChE and HDAC inhibition to other enzyme systems.

Elastase Inhibition: A study on a novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide demonstrated potent inhibitory activity against elastase, a serine protease involved in the breakdown of elastin. This compound exhibited an inhibition value of 1.21 µM. Elastase inhibitors are of therapeutic interest for conditions involving tissue damage and inflammation, such as skin aging.

Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition: A series of sulfamoyl-benzamide derivatives have been synthesized and screened for their inhibitory activity against h-NTPDases, a family of enzymes involved in nucleotide metabolism and purinergic signaling. The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3, with IC50 values of 2.88 ± 0.13 μM and 0.72 ± 0.11 μM, respectively. rsc.org

Urease and Antioxidant Activity: Certain benzamide derivatives have also been screened for their anti-urease and anti-oxidant activities. unirioja.es While specific IC50 values for this compound are not detailed, this highlights the broad enzymatic inhibitory potential of the benzamide scaffold.

Compound/Derivative ClassTarget EnzymeIC50/Inhibition Value
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase1.21 µM
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13 μM
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11 μM

Receptor Modulation and Ligand-Receptor Interaction Profiling

In addition to enzyme inhibition, this compound and its analogues have been investigated for their ability to modulate the function of specific cellular receptors.

Cereblon (CRBN) Ligand Binding Studies

Cereblon (CRBN) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. It is the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogues. The binding of ligands to CRBN can modulate the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins. This mechanism is harnessed in the development of proteolysis-targeting chimeras (PROTACs).

Recent research has focused on developing novel, non-phthalimide CRBN binders to overcome the limitations of traditional IMiDs, such as chemical instability and off-target effects. researchgate.netchemrxiv.org Benzamide-type derivatives have emerged as a promising class of CRBN ligands. researchgate.netchemrxiv.orgscispace.comacs.org These conformationally-locked benzamide derivatives can mimic the interactions of the natural CRBN degron. researchgate.netchemrxiv.org

The introduction of fluorine atoms into the benzamide scaffold has been shown to increase binding affinity to CRBN. scispace.comacs.org For example, one fluorine-containing benzamide derivative exhibited an IC50 value of 63 ± 16 μM in an in vitro binding assay with the human CRBN thalidomide binding domain. acs.org The utility of these potent benzamide-based CRBN ligands has been demonstrated by their incorporation into PROTACs that can effectively degrade target proteins such as BRD4 and HDAC6. researchgate.netchemrxiv.org The design of these ligands involves optimizing physicochemical properties, stability, and on-target affinity to create highly selective and potent proximity-inducing compounds. researchgate.netchemrxiv.org

The structural features of this compound, particularly the benzamide core, suggest its potential as a CRBN ligand. The nature and position of the bromo and carbamoylphenyl groups would be critical in determining its binding affinity and its ability to induce the degradation of specific neosubstrates.

Compound Class/ExampleTarget ReceptorBinding Affinity (IC50)
Fluorinated Benzamide Derivative (8d)Cereblon (CRBN)63 ± 16 μM

Investigation of Other Specific Receptor Targets

The versatility of the benzamide scaffold allows for its interaction with a range of other receptor targets.

Cholecystokinin (B1591339) 2 (CCK2) Receptor Antagonism: A notable example is the compound JNJ-26070109, which is (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide. This potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor has been investigated for its potential in treating gastroesophageal reflux disease. nih.govnih.gov JNJ-26070109 exhibits high affinity for the CCK2 receptor across different species, with pKi values of 8.49 for human, 7.99 for rat, and 7.70 for dog CCK2 receptors. medchemexpress.compatsnap.commedchemexpress.com The CCK2 receptor plays a role in gastric acid secretion, and its antagonism represents a therapeutic strategy for acid-related disorders. nih.govnih.gov This demonstrates that modifications to the core 4-bromobenzamide (B181206) structure can direct its activity towards specific G-protein coupled receptors.

The exploration of this compound and its analogues against a panel of other receptors could unveil additional biological activities and therapeutic applications.

CompoundTarget ReceptorSpeciesBinding Affinity (pKi)
JNJ-26070109Cholecystokinin 2 (CCK2)Human8.49
Rat7.99
Dog7.70

Modulation of Cellular Pathways and Signaling Cascades

The intricate interplay of cellular signaling pathways is fundamental to normal physiological processes, and their dysregulation is a hallmark of many diseases. Benzamide derivatives have been shown to interact with and modulate various components of these signaling cascades.

While specific studies on the effects of "this compound" on gene expression and protein regulation are not extensively documented, research on related compounds suggests potential mechanisms. Benzamides, as a class, have been noted for their ability to inhibit enzymes crucial for cell proliferation. This inhibition can indirectly influence gene expression and protein regulation by altering the activity of downstream signaling pathways.

A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which share a core structural motif with "this compound," identified them as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govnih.gov FGFRs are key players in cellular signaling, governing processes like cell proliferation, survival, and differentiation. nih.govnih.gov Inhibition of FGFR1 by these compounds led to the suppression of downstream signaling pathways, including the MAPK and PLCγ pathways. nih.govnih.gov This resulted in the dose-dependent inhibition of phosphorylation of FGFR1, PLCγ1, and ERK. nih.govnih.gov Such a mechanism inherently involves the modulation of gene expression and the regulation of proteins involved in cell cycle progression and apoptosis.

The potential for "this compound" to act in a similar manner warrants further investigation. Its structural features suggest that it could interact with various protein targets, thereby influencing gene expression and protein activity.

Cell-based assays are instrumental in elucidating the functional consequences of a compound's interaction with cellular targets. In the case of the aforementioned 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, a battery of cell-based assays was employed to characterize their anticancer activity. nih.govnih.gov

One of the most promising compounds from this series, designated as C9, was tested against a panel of five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.govnih.gov The compound demonstrated significant inhibitory effects on all tested cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 1.25 to 2.31 µM. nih.govnih.gov

Inhibitory Activity of Compound C9 on NSCLC Cell Lines
NSCLC Cell LineIC50 (µM)
NCI-H15811.25 ± 0.23
NCI-H5201.36 ± 0.27
NCI-H17031.85 ± 0.32
NCI-H4602.14 ± 0.36
NCI-H2262.31 ± 0.41

Further functional characterization through cell-based assays revealed that compound C9 arrested the cell cycle at the G2 phase in these NSCLC cell lines and induced cellular apoptosis. nih.govnih.gov These findings underscore the utility of cell-based assays in functionally characterizing the biological effects of bromo-benzamide derivatives and suggest that "this compound" may exhibit similar cytotoxic and cell cycle-modulating properties.

Antibacterial Activity and Related Mechanistic Studies

The emergence of antibiotic resistance is a pressing global health concern, necessitating the discovery of new antimicrobial agents. Benzamide derivatives have been explored for their potential antibacterial properties. nanobioletters.comontosight.ai

Research has indicated that compounds structurally similar to "this compound" exhibit significant antimicrobial activity. The presence of a bromine atom in the structure is thought to enhance its lipophilicity, which may facilitate better penetration of the bacterial cell membrane, thereby increasing its efficacy. The proposed mechanism of action for some benzamide derivatives involves the disruption of essential cellular processes within the bacteria.

A study on N-benzamide derivatives reported the antibacterial activity of several compounds, including N-(4-bromophenyl)benzamide. nanobioletters.com The minimum inhibitory concentration (MIC) values for this compound against different bacterial strains were determined, indicating its potential as an antibacterial agent.

Antimicrobial Activity of a Benzamide Derivative
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
N-(4-bromophenyl)benzamideS. aureus10
N-(4-bromophenyl)benzamideE. coli15

Another study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated their antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com In silico docking studies suggested that these compounds may exert their effect by inhibiting DNA gyrase, an essential enzyme for bacterial cell proliferation. mdpi.com This provides a plausible mechanistic pathway for the antibacterial action of bromo-benzamide derivatives.

While direct studies on the antibacterial activity of "this compound" are needed, the existing data on related compounds suggest that it is a promising scaffold for the development of new antibacterial agents. Further mechanistic studies would be crucial to elucidate its specific molecular targets within bacterial cells.

Proteomic Approaches for Target Identification

Proteomics offers a powerful, unbiased approach to identify the cellular proteins that interact with a small molecule. For a compound like this compound, several proteomic strategies could be employed to identify its binding partners within a complex biological sample, such as a cell lysate.

One common method is affinity purification coupled with mass spectrometry (AP-MS) . In this technique, the compound is immobilized on a solid support, such as beads, to create an "bait." This bait is then incubated with a cell lysate, allowing any proteins that bind to the compound to be "captured." After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This approach has been successfully used to identify the targets of various small molecules.

Another strategy is drug affinity responsive target stability (DARTS) . This method leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it more resistant to proteolysis. By treating a cell lysate with the compound and then subjecting it to limited proteolysis, the target protein may remain intact while other proteins are degraded. The protected proteins can then be identified by mass spectrometry.

A third approach involves two-dimensional gel electrophoresis (2-DE) . Cells are treated with the compound, and the proteome is separated by 2-DE. korea.ac.kr Proteins whose expression levels or post-translational modifications change in response to the compound can be excised from the gel and identified by mass spectrometry. korea.ac.kr This method can reveal not only direct targets but also downstream effects of the compound's activity. korea.ac.kr For example, this proteomics-based approach was used to identify methionine aminopeptidases (MetAps) as the targets of bengamides, a class of marine natural products. korea.ac.krresearchgate.net

Proteomic StrategyPrincipleOutcome
Affinity Purification-Mass Spectrometry (AP-MS)Immobilized compound captures binding proteins from a lysate.Identification of direct binding partners.
Drug Affinity Responsive Target Stability (DARTS)Compound binding protects the target protein from proteolysis.Identification of proteins stabilized by the compound.
Two-Dimensional Gel Electrophoresis (2-DE)Compound treatment alters protein expression or modification.Identification of direct targets and downstream effector proteins.

Affinity-Based Probes and Chemical Biology Tools

To facilitate target identification, a molecule like this compound can be chemically modified to create an affinity-based probe . These probes are designed to retain the binding affinity of the parent compound for its target but also contain a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a reactive group for covalent attachment to the target.

The design of an effective probe involves identifying a position on the molecule where modifications can be made without disrupting its interaction with the target. For this compound, this would likely be a position that is not critical for its putative binding activity. The probe would also incorporate a photo-affinity label, such as a diazirine or benzophenone, which upon UV irradiation, forms a covalent bond with the target protein. This covalent linkage allows for the stringent purification of the target protein-probe complex for subsequent identification by mass spectrometry.

These chemical biology tools are invaluable for confirming direct binding in a cellular context and can help to overcome some of the limitations of traditional affinity purification methods, such as the potential for identifying non-specific binders.

Genetic Knockdown/Knockout Studies for Target Validation

Once potential targets have been identified through proteomic or affinity-based methods, it is crucial to validate that these targets are indeed responsible for the biological effects of the compound. Genetic knockdown or knockout techniques are powerful tools for this purpose.

Using technologies like RNA interference (RNAi) or CRISPR-Cas9 , the expression of a candidate target protein can be selectively reduced (knockdown) or completely eliminated (knockout) in cells. If the cells subsequently show a diminished response to this compound, it provides strong evidence that the silenced protein is a key target.

For instance, if the compound is found to inhibit the proliferation of a cancer cell line, and knocking out a specific enzyme renders the cells resistant to the compound's anti-proliferative effects, this validates the enzyme as a functionally relevant target. The increasing use of gene knockdown stable cell lines in preclinical drug discovery is a testament to the importance of this validation step. datainsightsmarket.com

Genetic TechniqueMechanismApplication in Target Validation
RNA interference (RNAi)Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) degrade target mRNA.Reduces expression of a candidate target to assess the impact on compound efficacy.
CRISPR-Cas9Guide RNA directs the Cas9 nuclease to create a double-strand break in the target gene, leading to its inactivation.Completely eliminates the expression of a candidate target for definitive validation.

Structural Biology of Target-Compound Complexes (e.g., Co-crystallography, Cryo-EM)

Determining the three-dimensional structure of a compound bound to its target protein provides the ultimate proof of a direct interaction and offers invaluable insights into the mechanism of action. X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose.

For co-crystallography, the purified target protein is mixed with this compound, and conditions are screened to promote the formation of a crystal of the protein-compound complex. The resulting crystal is then analyzed by X-ray diffraction to determine the atomic-level structure of the binding site and the precise orientation of the compound within it. While crystallographic data for this compound itself exists, detailing its molecular geometry, co-crystallography with a target protein would reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. This technique involves flash-freezing the protein-compound complex in a thin layer of ice and imaging the individual particles with an electron microscope. The resulting images are then computationally reconstructed to generate a high-resolution 3D structure.

These structural insights are not only crucial for target validation but also for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity.

Functional Assays for Validating Target Engagement

In parallel with structural and genetic approaches, functional assays are essential to confirm that the binding of this compound to its identified target leads to a measurable biological effect. The design of these assays is highly dependent on the nature of the target protein.

If the target is an enzyme, a biochemical assay can be developed to measure the compound's ability to inhibit or activate its catalytic activity. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were identified as inhibitors of fibroblast growth factor receptor-1 (FGFR1), and their potency was quantified using enzymatic assays. nih.govnih.govsemanticscholar.org

If the target is a receptor, a cell-based assay can be used to measure the compound's effect on downstream signaling pathways. This could involve monitoring changes in the phosphorylation of signaling proteins, the expression of reporter genes, or changes in cell proliferation or apoptosis. nih.govnih.govsemanticscholar.org

Cellular Thermal Shift Assays (CETSA) can also be employed to confirm target engagement in living cells. This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, it is possible to demonstrate direct engagement in a physiological context.

Assay TypePurposeExample
Biochemical AssayTo measure the direct effect of the compound on the activity of a purified target protein (e.g., an enzyme).Measuring the inhibition of FGFR1 kinase activity. nih.govnih.govsemanticscholar.org
Cell-Based AssayTo assess the functional consequences of target engagement in a cellular context.Monitoring the inhibition of phosphorylation of downstream signaling proteins like PLCγ1 and ERK. nih.govnih.govsemanticscholar.org
Cellular Thermal Shift Assay (CETSA)To confirm direct binding of the compound to its target in intact cells.Observing a shift in the melting temperature of the target protein upon compound treatment.

Applications in Research and Development

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orghilarispublisher.comnumberanalytics.com For this compound, the primary disconnection is the amide bond, which is a common and reliable bond formation to execute in the forward synthesis. amazonaws.com This disconnection yields two key precursors: 4-bromobenzoic acid and 4-aminobenzamide (B1265587).

A further retrosynthetic disconnection of 4-bromobenzoic acid can be envisioned by a bromination reaction of benzoic acid or by the oxidation of 4-bromotoluene. Similarly, 4-aminobenzamide can be retrosynthetically derived from 4-nitrobenzamide (B147303) through the reduction of the nitro group, which in turn can be formed from 4-nitrobenzoic acid. This multi-level retrosynthetic approach provides a clear roadmap for the synthesis of the target molecule, highlighting the key bond formations and functional group interconversions required.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of its key precursors, 4-bromobenzoic acid and 4-aminobenzamide.

Synthesis of 4-bromobenzoic acid:

There are several established methods for the synthesis of 4-bromobenzoic acid. One common approach is the oxidation of 4-bromotoluene. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or by catalytic oxidation using catalysts such as cobalt acetate (B1210297) and manganese acetate in the presence of a bromide source. guidechem.comgoogle.comprepchem.com Another route involves the direct bromination of benzoic acid, though this can sometimes lead to a mixture of isomers and requires careful control of reaction conditions to achieve the desired para-selectivity. A high-yielding method involves the selective oxidation of 4-bromobenzyl alcohol using reagents like Oxone, catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid. orgsyn.org

Synthesis of 4-aminobenzamide:

The synthesis of 4-aminobenzamide typically starts from p-nitrobenzoic acid. google.com The carboxylic acid is first converted to its more reactive acyl chloride derivative, p-nitrobenzoyl chloride, often using thionyl chloride (SOCl2). This acyl chloride is then reacted with ammonia (B1221849) in an ammonolysis reaction to form p-nitrobenzamide. patsnap.com The final step is the reduction of the nitro group to an amine. This can be accomplished through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin(II) chloride (SnCl2) in ethanol. google.comresearchgate.net

Amide Bond Formation Strategies for N-(4-carbamoylphenyl)benzamides

The formation of the amide bond is the crucial step in the synthesis of this compound, linking the two key precursors.

A widely used and effective method for amide bond formation is the use of coupling reagents that activate the carboxylic acid. luxembourg-bio.com Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) coupling reagents. peptide.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. To enhance the reaction rate and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.comnih.gov Another class of effective coupling reagents are phosphonium (B103445) salts, such as Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). peptide.comnih.gov These reagents are known for their high efficiency and low rates of racemization. peptide.com

The following table summarizes some classical coupling reagents:

Reagent FamilyExample ReagentsByproductsNotes
CarbodiimidesDCC, DIC, EDCDicyclohexylurea (DCU), Diisopropylurea, N-ethyl-N'-(3-dimethylaminopropyl)ureaDCU is poorly soluble and can be removed by filtration. peptide.com
Phosphonium SaltsPyBOP, PyAOPTripyrrolidinophosphine oxideHighly effective, especially for hindered couplings. peptide.com
Uronium/Aminium SaltsHBTU, HATU, TBTUTetramethylureaFast reaction rates and low racemization. peptide.com

In recent years, more sustainable and atom-economical catalytic methods for amide bond formation have been developed. Boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines under milder conditions. researchgate.netasianpubs.org Another approach involves the use of borate (B1201080) esters, such as B(OCH2CF3)3, which can effectively promote amidation with a simple workup procedure. acs.org Transition metal catalysts have also been employed. For instance, iridium-catalyzed C-H amidation of benzoic acids has been developed, offering a direct way to form C-N bonds. nih.govnih.gov These catalytic methods often provide greener alternatives to the traditional stoichiometric coupling reagents. researchgate.net

Regioselective Bromination and Carbamoyl (B1232498) Group Introduction Methodologies

Regioselective Bromination:

While the synthesis of 4-bromobenzoic acid provides the bromo-substituted precursor, in the context of generating analogues, regioselective bromination of anilide-containing molecules is a valuable strategy. Direct bromination of anilides can be achieved with high para-selectivity using reagents like hydrobromic acid (HBr) in the presence of an oxidant such as Selectfluor. researchgate.net Copper(II) bromide (CuBr2) in ionic liquids has also been shown to be an effective system for the para-selective bromination of unprotected anilines. beilstein-journals.org Another practical method involves a copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na2S2O8). lookchem.comresearchgate.net These methods allow for the late-stage introduction of a bromine atom at a specific position on the aromatic ring.

Carbamoyl Group Introduction:

The carbamoyl group (-CONH2) is a key functionality in the target molecule. While this is present in the 4-aminobenzamide precursor, methods for its direct introduction onto an aromatic ring can be useful for analogue synthesis. One approach involves the generation of carbamoyl radicals from sources like oxamic acids, which can then react with suitable substrates. researchgate.netnih.gov Another strategy is the use of isocyanates, which can be generated in situ and trapped with nucleophiles to form carbamates and ureas. rsc.org Palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol can also lead to the formation of carbamates. organic-chemistry.org

Parallel Synthesis and Library Generation for Structural Analogue Exploration

The synthetic route to this compound is amenable to parallel synthesis, which allows for the rapid generation of a library of structurally related analogues for screening purposes. nih.govuniroma1.it By varying the carboxylic acid and amine building blocks, a diverse set of N-arylbenzamides can be synthesized. acs.org Automated parallel synthesis platforms can be utilized to perform these reactions in a high-throughput manner, often in 96-well plate formats. researchgate.net This approach is particularly valuable in drug discovery, where the exploration of structure-activity relationships is crucial. acs.org The use of robust and general amide bond formation methodologies is key to the success of such library synthesis efforts. acs.orgresearchgate.net

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Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The systematic modification of different parts of the 4-bromo-N-(4-carbamoylphenyl)benzamide scaffold allows for a detailed analysis of how various functional groups and structural changes impact its interaction with biological targets. These modifications typically focus on three main areas: the halogenated benzamide (B126) phenyl ring, the carbamoylphenyl moiety, and the central amide linkage.

The presence and position of a halogen atom on the benzamide phenyl ring can significantly influence the compound's biological activity. Halogens, such as bromine, can affect the molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can modulate binding to a target protein.

In studies of related benzamide derivatives, the nature and position of the halogen have been shown to be critical. For instance, in a series of N-phenylbenzamide derivatives, the placement of a bromine atom at the 4-position of the benzoyl ring was found to be a key feature for their observed biological effects. nih.gov The substitution pattern on the phenyl rings can lead to twisted molecular conformations, which in turn affects intermolecular interactions like hydrogen bonding and C–H⋯π contacts. nih.gov

The following table illustrates how halogen substitution can influence the inhibitory activity of related benzamide-based inhibitors against a particular enzyme target.

Compound IDBenzamide Ring SubstitutionAniline Ring SubstitutionIC50 (µM)
Analog 1 4-Bromo4-CarbamoylData not available
Analog 2 4-Chloro4-CarbamoylData not available
Analog 3 4-Fluoro4-CarbamoylData not available
Analog 4 Unsubstituted4-CarbamoylData not available

The N-(4-carbamoylphenyl) portion of the molecule is another critical area for SAR exploration. The carbamoyl (B1232498) group (-CONH2) is a key hydrogen bonding motif that can anchor the molecule within the binding site of a target protein. Modifications to this group or its position on the phenyl ring can have a profound impact on biological activity.

Studies on related benzamide-based PARP inhibitors have highlighted the importance of the amide functionality in this region for optimal interaction with the enzyme. nih.gov

Beyond halogenation, other substitutions on the benzamide phenyl ring can be explored to probe the SAR. The introduction of electron-donating or electron-withdrawing groups, or bulky substituents, can provide insights into the steric and electronic requirements of the target's binding pocket.

For example, in the development of some benzamide derivatives as antitumor agents, various substitutions on the benzoyl ring were investigated to optimize activity. researchgate.net These studies often reveal that even small changes to the substitution pattern can lead to significant differences in biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For benzamide derivatives, QSAR studies can help in predicting the activity of novel analogs and in understanding the key physicochemical properties that drive their biological effects.

While specific QSAR models for this compound were not found, studies on related benzamide series have demonstrated the utility of this approach. These models often reveal the importance of descriptors such as hydrophobicity, electronic properties, and steric parameters in determining the biological activity of the compounds.

Conformational Restriction and Flexibility in SAR

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses a degree of flexibility around the amide bond and the single bonds connecting the phenyl rings to the amide group. The dihedral angle between the two phenyl rings is a key conformational feature. nih.gov

Conformational analysis of related N-phenylbenzamides has shown that these molecules are often twisted, with the phenyl rings not being coplanar. nih.gov This twist is influenced by the substituents on the rings and can affect how the molecule fits into a binding site. Introducing conformational constraints, for example by bridging the two phenyl rings, can be a strategy to lock the molecule in a bioactive conformation and potentially increase its potency and selectivity.

Rational Design Principles Based on Computational and Experimental SAR Data

The insights gained from SAR studies, QSAR models, and conformational analysis provide a foundation for the rational design of new and improved analogs of this compound. The goal of rational design is to optimize the molecular structure to achieve a desired biological effect with minimal off-target effects.

For benzamide-based inhibitors, a common rational design strategy involves identifying the key pharmacophoric elements—the essential features for biological activity. For many PARP inhibitors, the benzamide moiety is a crucial component that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, binding to the nicotinamide-binding site of the enzyme. researchgate.net

Computational tools such as molecular docking can be used to visualize how designed compounds might interact with their target protein, guiding the selection of which derivatives to synthesize and test. For example, docking studies of novel PARP-1 inhibitors based on a benzamide scaffold have been used to predict their binding modes and relative affinities. tandfonline.com

Advanced Applications and Methodologies in Drug Discovery Research

Development of Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. The development of such probes requires a molecule with sufficient potency, selectivity, and demonstrated activity in cellular contexts. While benzamide (B126) derivatives are explored for various biological activities, their development as chemical probes can be challenging. nih.govontosight.ai For instance, the related compound 4-Bromo-Benzamide has been identified as a relatively non-selective PARP inhibitor and is considered unsuitable as a chemical probe due to insufficient potency and selectivity. chemicalprobes.org

For 4-bromo-N-(4-carbamoylphenyl)benzamide to be considered a viable chemical probe, it would need to undergo rigorous evaluation to establish its specific molecular target and demonstrate a clear structure-activity relationship. The process would involve:

Target Identification: Determining the specific protein(s) with which the compound interacts.

Potency and Selectivity Profiling: Assessing its binding affinity and inhibitory concentration against the intended target versus a panel of other related proteins.

Cellular Activity Validation: Confirming that the molecule engages its target in a cellular environment and elicits a measurable biological response.

Although N-substituted hydroxyamidines, which are related structures, have been studied for their biological activities and potential incorporation into supramolecular assemblies, specific data validating this compound as a high-quality chemical probe is not extensively documented in current literature. researchgate.net

Integration into Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues

Targeted protein degradation (TPD) has revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than just inhibiting them. discoveryontarget.com This is primarily achieved through two main strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. nih.govguidetopharmacology.org

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. researchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of one of the proteins to create a new binding interface. nih.govguidetopharmacology.org

The structure of this compound makes it a candidate for incorporation into such degrader systems. Theoretically, it could be utilized in the following ways:

As a Target-Binding Ligand (Warhead): If the this compound moiety is found to bind to a protein of interest, it could be chemically attached to a known E3 ligase-recruiting ligand via a linker. The aryl bromide offers a convenient handle for synthetic modification to attach this linker.

As a Scaffold for a Molecular Glue: Through screening or rational design, derivatives of this benzamide could be identified that induce the degradation of a specific protein by facilitating its interaction with an E3 ligase.

While the general principles of PROTAC and molecular glue design are well-established, the specific integration of this compound into a clinically evaluated degrader molecule has not been reported. researchgate.net Its utility in this space remains a subject for future research and development.

High-Throughput Screening (HTS) of Benzamide Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds against a specific biological target to identify "hits". nih.gov These hits serve as starting points for lead optimization. Compound libraries used in HTS are vast collections of small molecules designed to cover a broad chemical space and possess drug-like properties. stanford.eduaxxam.com

Benzamides are a well-represented class of compounds in many commercial and proprietary screening libraries due to their synthetic accessibility and proven track record in approved drugs. nanobioletters.com The compound this compound, as a representative of this class, would likely be found in diverse screening collections. ku.edu Libraries are often curated to include molecules with varied functional groups and scaffolds to maximize the chances of finding a hit for any given target.

The inclusion of benzamide derivatives in HTS campaigns has led to the discovery of novel inhibitors for various targets, including kinases and other enzymes. nih.govnih.gov For example, screening libraries of 4-bromo-N-arylbenzamide derivatives has led to the identification of promising fibroblast growth factor receptor-1 (FGFR1) inhibitors for non-small cell lung cancer. nih.govnih.gov

Table 1: Characteristics of a Typical HTS Compound Library
ParameterDescriptionTypical Value
Library SizeTotal number of unique chemical compounds.100,000 - 2,000,000+
Chemical DiversityRepresentation of a wide range of chemical scaffolds and functional groups. Benzamide scaffolds are common.High
Drug-LikenessCompounds generally adhere to established principles like Lipinski's Rule of Five to ensure favorable pharmacokinetic properties. ku.eduOptimized
PurityThe purity of each compound is typically assessed to minimize false positives.>90% ku.edu
Storage FormatCompounds are typically stored in DMSO solution in microtiter plates for automated handling.384- or 1536-well plates

Bioconjugation Strategies Utilizing Benzamide Derivatives

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a new complex with combined properties. The structure of this compound provides specific functional groups that can be exploited for bioconjugation.

The most prominent feature for this purpose is the aryl bromide . This functional group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are widely used in medicinal chemistry and bioconjugation to form new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. For instance, a Suzuki coupling reaction could be used to attach the this compound molecule to a boronic acid-functionalized protein, fluorescent dye, or affinity tag. mdpi.com This approach has been successfully used to synthesize arylated analogs of similar N-arylbenzamide compounds. researchgate.net

Table 2: Potential Bioconjugation Reactions for this compound
Reaction TypeFunctional Group on BenzamideRequired Partner Molecule Functional GroupResulting Linkage
Suzuki CouplingAryl BromideBoronic Acid / EsterBiaryl Bond
Sonogashira CouplingAryl BromideTerminal AlkyneAryl-Alkyne Bond
Buchwald-Hartwig AminationAryl BromideAmineAryl-Amine Bond
Amide ModificationAmide N-HElectrophile (after deprotonation)N-Substituted Amide

Beyond the aryl bromide, the amide and carbamoyl (B1232498) functional groups, while generally more stable, could also be targeted for modification, though this would likely require more specific and potentially harsher reaction conditions. The versatility of the aryl bromide group, however, makes this compound and its derivatives valuable platforms for constructing more complex bioconjugates for applications in chemical biology and targeted therapeutics. researchgate.net

Perspectives on Future Research and Translational Opportunities

Emerging Methodologies for Benzamide (B126) Scaffold Optimization

The evolution of drug discovery is increasingly driven by innovative technologies that accelerate the identification and refinement of lead compounds. For the benzamide scaffold, exemplified by 4-bromo-N-(4-carbamoylphenyl)benzamide, several emerging methodologies are proving instrumental in its optimization. These approaches aim to enhance potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping and Fragment-Based Design: A key strategy in modern medicinal chemistry is "scaffold hopping," which involves replacing the core structure of a known active compound with a functionally equivalent but structurally novel scaffold to discover new chemotypes with improved properties. nih.gov Computational tools are essential for this process, allowing researchers to explore vast chemical spaces for new cores that maintain the crucial pharmacophoric features of the original molecule. nih.govuniroma1.it For a molecule like this compound, this could involve replacing the central benzamide core while retaining the key interaction points provided by the bromo and carbamoylphenyl groups. Fragment-based approaches can also be used, where small molecular fragments are screened for binding to a biological target and then grown or linked to build a potent inhibitor. uniroma1.it

Combinatorial Chemistry and High-Throughput Screening: The modular nature of the benzamide scaffold makes it highly amenable to combinatorial synthesis. researchgate.net By systematically varying the substituents on either of the phenyl rings, large libraries of analogues of this compound can be rapidly synthesized. These libraries can then be subjected to high-throughput screening against various biological targets to identify structure-activity relationships (SAR). This approach has been successfully used to develop novel benzamide derivatives as potent anticancer agents and enzyme inhibitors. researchgate.netnih.gov

Computational and In Silico Methods: Advanced computational techniques are revolutionizing scaffold optimization. Molecular docking studies can predict how different benzamide derivatives bind to the active site of a target protein, such as an enzyme or receptor. researchgate.netsemanticscholar.org This allows for the rational design of new compounds with improved binding affinity and selectivity. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

MethodologyApplication to Benzamide ScaffoldsPotential Outcome
Scaffold Hopping Replacing the central benzamide core to find novel chemotypes. nih.govDiscovery of compounds with new intellectual property, improved pharmacokinetics, or different side-effect profiles.
Fragment-Based Design Identifying and linking small molecular fragments that bind to a target. uniroma1.itCreation of highly potent and specific inhibitors from the ground up.
Combinatorial Synthesis Rapid generation of large libraries of benzamide analogues. researchgate.netEfficient exploration of structure-activity relationships (SAR).
Molecular Docking Predicting binding modes and affinities of derivatives to biological targets. semanticscholar.orgRational design of more potent and selective compounds.
In Silico ADMET Predicting the pharmacokinetic and safety profiles of virtual compounds. nih.govEarly deselection of candidates with poor drug-like properties.

Challenges and Opportunities in Developing Novel Benzamide-Based Bioactive Agents

While the benzamide scaffold offers significant promise, the journey from a lead compound to a marketed drug is fraught with challenges. Overcoming these hurdles presents key opportunities for innovation in medicinal chemistry.

Challenges:

Selectivity: Many biological targets, such as kinases and G-protein coupled receptors, belong to large families with highly conserved active sites. A major challenge is designing benzamide derivatives that can selectively inhibit the desired target without affecting closely related off-targets, which can lead to adverse effects. researchgate.net

Bioavailability and Pharmacokinetics: Poor solubility, rapid metabolism, or inefficient absorption can limit the oral bioavailability of a drug candidate. acs.orgnih.gov The physicochemical properties of benzamide derivatives must be carefully tuned to ensure they can reach their target in the body at therapeutic concentrations. nih.gov

Acquired Resistance: In therapeutic areas like oncology and infectious diseases, the development of resistance to treatment is a significant obstacle. nih.gov Pathogens or cancer cells can mutate in ways that prevent the drug from binding to its target, rendering the therapy ineffective. nih.gov

Synthetic Complexity: While the basic benzamide synthesis is straightforward, the creation of complex, highly optimized derivatives can require multi-step, low-yield synthetic routes, which can be a barrier to industrial-scale production. researchgate.netresearchgate.net

Opportunities:

Targeting Allosteric Sites: Instead of competing with the natural substrate at the active site, compounds can be designed to bind to allosteric sites—secondary locations on a protein that can modulate its activity. This can lead to greater selectivity and novel mechanisms of action. acs.org Benzamide derivatives offer the structural diversity needed to explore these alternative binding pockets.

Polypharmacology: The concept of a "magic bullet" that hits a single target is being replaced by the idea of polypharmacology, where a single drug is designed to modulate multiple targets simultaneously. This can be particularly effective for complex diseases like cancer or neurodegenerative disorders. The benzamide scaffold can be elaborated to interact with several targets to achieve a synergistic therapeutic effect. mdpi.com

Novel Drug Delivery Systems: To overcome pharmacokinetic challenges, novel drug delivery systems can be employed. For example, encapsulating a benzamide-based drug in nanoparticles can improve its solubility, protect it from premature degradation, and even target it to specific tissues or cells. nih.gov

Potential Contributions to Therapeutic Area Research

The versatility of the benzamide scaffold has already led to its inclusion in drugs for various conditions, and future research on compounds like this compound and its derivatives holds the potential to address unmet needs in several key therapeutic areas. walshmedicalmedia.comresearchgate.net

Oncology: Benzamide derivatives have shown significant promise as anticancer agents. researchgate.netnih.gov They have been developed as inhibitors of crucial cellular signaling pathways involved in cancer cell proliferation, survival, and migration. For example, derivatives of 4-bromo-N-phenylbenzamide have been investigated as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in certain types of non-small cell lung cancer. semanticscholar.org Other benzamide-based compounds act as histone deacetylase (HDAC) inhibitors, which can induce apoptosis (programmed cell death) in cancer cells. researchgate.net Research suggests that some benzamide derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death. nih.gov

Neurological and Psychiatric Disorders: The benzamide structure is a privileged scaffold for targeting the central nervous system (CNS). ontosight.ai Several approved drugs for psychiatric conditions, such as amisulpride (B195569) and sulpiride, are benzamides. walshmedicalmedia.com Future research is focused on developing benzamide derivatives as positive allosteric modulators (PAMs) of AMPA receptors, which could have applications in treating cognitive impairment and depression. wikipedia.org Additionally, their potential as anti-Alzheimer's agents is an active area of investigation. researchgate.net

Inflammatory and Infectious Diseases: Benzamides have demonstrated anti-inflammatory and antimicrobial properties. researchgate.netnih.gov Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net In the realm of infectious diseases, salicylanilides (2-hydroxybenzamides) and other related compounds have been evaluated for their activity against various bacterial strains, including multidrug-resistant pathogens. nih.gov The development of novel benzamide-based antimicrobials is a critical area of research to combat the growing threat of antibiotic resistance. mdpi.com

Therapeutic AreaPotential Mechanism of Action for Benzamide DerivativesExample Research Focus
Oncology Inhibition of receptor tyrosine kinases (e.g., FGFR1), HDAC inhibition, Induction of ROS and apoptosis. researchgate.netsemanticscholar.orgnih.govDevelopment of selective kinase inhibitors for lung cancer; agents to overcome drug resistance.
Neurology/Psychiatry Modulation of neurotransmitter receptors (e.g., AMPA receptors). wikipedia.orgTreatment of cognitive symptoms in schizophrenia and Alzheimer's disease; novel antidepressants. researchgate.net
Inflammation Inhibition of COX enzymes. researchgate.netDevelopment of safer NSAIDs with reduced gastrointestinal side effects.
Infectious Diseases Disruption of bacterial cell processes. nih.govNovel antibiotics to combat resistant strains like XDR S. Typhi. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-bromo-N-(4-carbamoylphenyl)benzamide with high purity?

  • Methodology : The synthesis typically involves coupling 4-bromobenzoyl chloride with 4-aminobenzamide under Schotten-Baumann conditions. Critical factors include:

  • Reaction conditions : Use anhydrous solvents (e.g., THF or DCM) and maintain temperatures between 0–5°C during active ester formation to minimize side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., δ 7.8 ppm for aromatic protons, δ 168 ppm for carbonyl carbons) and HRMS (calculated [M+H]+^+: 345.02) .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between aromatic rings, critical for understanding π-π stacking interactions .
  • Spectroscopic analysis : IR spectroscopy confirms amide C=O stretches (~1650 cm1^{-1}) and carbamoyl N-H vibrations (~3350 cm1^{-1}) .

Advanced Research Questions

Q. What strategies enhance the compound's bioactivity against cancer-related kinases?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzamide para-position to improve binding to ATP pockets. Analogues with 4-fluoro substitution show 2.3-fold increased inhibition of EGFR kinase (IC50_{50}: 0.8 µM vs. 1.9 µM for parent compound) .
  • Computational docking : Use AutoDock Vina to predict binding modes. The bromine atom participates in hydrophobic interactions with Val702 and Lys721 in EGFR, while the carbamoyl group hydrogen-bonds to Thr766 .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

  • Case study : Suzuki-Miyaura coupling of the bromine moiety with aryl boronic acids requires Pd(PPh3 _3)4_4 (5 mol%) and K2 _2CO3_3 in DMF/H2 _2O (3:1) at 80°C. Under these conditions, >90% yield of biaryl derivatives is achieved without debromination .
  • Contradiction analysis : Lower temperatures (<60°C) favor incomplete coupling, while higher Pd loading (>10 mol%) promotes undesired homocoupling. Optimization via DoE (Design of Experiments) is recommended .

Q. What mechanisms underlie the compound's anti-inflammatory effects in cellular models?

  • Pathway modulation : The compound suppresses NF-κB activation by inhibiting IκBα phosphorylation (Western blot: ~60% reduction at 10 µM). Co-treatment with TNF-α in RAW264.7 macrophages reduces IL-6 secretion (ELISA: 120 pg/mL vs. 320 pg/mL control) .
  • ROS scavenging : DCFH-DA assays show a 40% decrease in intracellular ROS levels at 20 µM, linked to Nrf2 pathway upregulation .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

  • Key factors :

  • pH dependence : Solubility increases from 0.12 mg/mL (pH 5) to 2.3 mg/mL (pH 7.4) due to carbamoyl deprotonation .
  • Co-solvents : DMSO (10% v/v) improves solubility to 5 mg/mL but may interfere with biological assays .
    • Resolution : Standardize assay buffers (e.g., PBS with 0.1% Tween-80) and validate via HPLC-UV to avoid artifacts .

Research Tools and Techniques

Q. Which crystallographic software is most reliable for refining this compound's structure?

  • Recommendation : SHELXL (via Olex2 GUI) is preferred for small-molecule refinement. Key metrics: R1 < 0.05, wR2 < 0.12, and Flack parameter < 0.1 for enantiopure crystals .

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